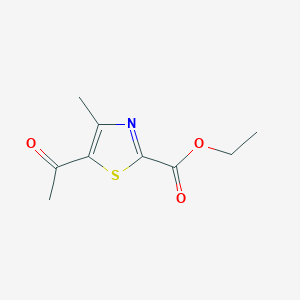
5-Acetyl-4-methyl-thiazole-2-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate is an organic compound with the molecular formula C9H11NO3S It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-methylthiazole with ethyl chloroformate and acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Formation of the thiazole ring: Starting with 4-methylthiazole, the compound is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 4-methyl-1,3-thiazole-2-carboxylate.
Acetylation: The resulting ester is then acetylated using acetyl chloride in the presence of a catalyst like aluminum chloride to yield ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
化学反応の分析
Types of Reactions
Ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
Ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl 4-methyl-1,3-thiazole-2-carboxylate: Lacks the acetyl group at the 5-position.
5-Acetyl-4-methyl-1,3-thiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-Methyl-1,3-thiazole-2-carboxylic acid: Lacks both the ethyl ester and acetyl groups.
Uniqueness
Ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate is unique due to the presence of both the acetyl and ethyl ester groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and biological interactions, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C9H11NO3S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC名 |
ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H11NO3S/c1-4-13-9(12)8-10-5(2)7(14-8)6(3)11/h4H2,1-3H3 |
InChIキー |
BHIPQSKRMASYBP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=C(S1)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



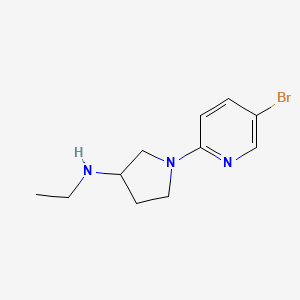
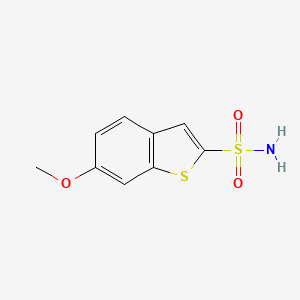
![Methyl 4-[2-[4-(dimethylamino)anilino]-2-oxoethoxy]benzoate](/img/structure/B15357597.png)
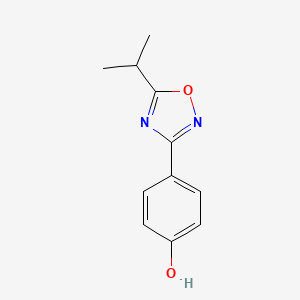
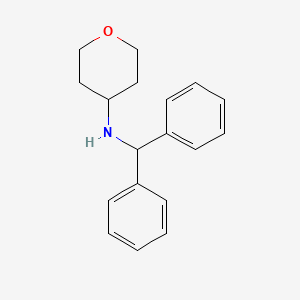
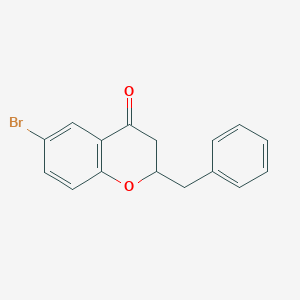
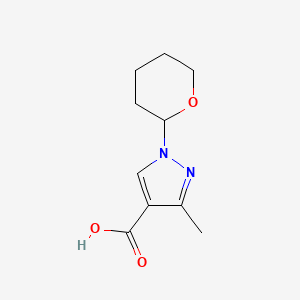

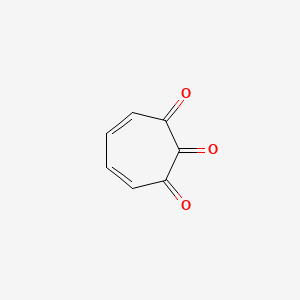
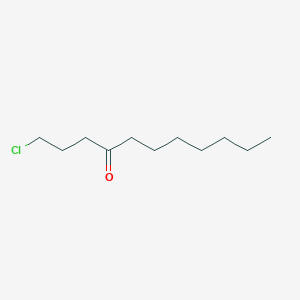
![6-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15357642.png)

![4-phenyl-N-(4-pyrazolo[1,5-a]pyrimidin-7-yloxyphenyl)phthalazin-1-amine](/img/structure/B15357663.png)
